molecular formula C9H8N2O B2610646 6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine CAS No. 2090929-24-9

6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Cat. No.: B2610646
CAS No.: 2090929-24-9
M. Wt: 160.176
InChI Key: IIHNCUWYFNCOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine ( 2090929-24-9) is a high-value chemical building block with a molecular formula of C9H8N2O and a molecular weight of 160.17 g/mol . This compound features a fused pyrido[2,3-b][1,4]oxazine core, a privileged structure in medicinal chemistry known for its relevance in developing pharmacologically active agents . The key structural feature is the terminal ethynyl group at the 6-position, which provides a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, or cycloaddition reactions like the Huisgen azide-alkyne cycloaddition ("click chemistry") . This makes the compound an exceptionally useful intermediate for constructing more complex molecular architectures, expanding chemical libraries for screening, or developing chemical probes. While specific biological data for this exact molecule may be limited, derivatives of the pyrido[2,3-b][1,4]oxazine scaffold are of significant research interest. Related bicyclic systems containing a pyrido-oxazine core have been successfully incorporated into several therapeutic agents, including antibacterial quinolones like ofloxacin and levofloxacin, which are used to treat respiratory and urinary tract infections . Researchers can leverage this compound as a key synthon in projects aimed at drug discovery, materials science, and the synthesis of novel heterocyclic compounds. The product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

6-ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-2-7-3-4-8-9(11-7)12-6-5-10-8/h1,3-4,10H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHNCUWYFNCOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC2=C(C=C1)NCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, followed by cyclization to form the oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design and development.

    Industry: It is used in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the oxazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Key Structural Analogs and Their Properties
Compound Name Substituent Molecular Weight EC50 (mGluR5 PAM) Solubility Key Findings
6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Ethynyl (-C≡CH) 174.17* ~50 nM (e.g., 97 ) High Superior potency and solubility; avoids oxidative liability at benzylic ether .
6-Trifluoromethyl analog CF3 204.15 Not reported Moderate Increased lipophilicity; potential for enhanced blood-brain barrier penetration .
8-Chloro analog Cl 190.62 Not reported Low Halogenation may improve target binding but reduces metabolic stability .
6-Methyl analog CH3 150.18 Not reported Moderate Reduced steric hindrance but lower potency compared to ethynyl .
Benzyloxy-linked chromanone OCH2Ph ~300 (estimated) 250–500 nM Low 5-fold less active than ethynyl analog; higher metabolic turnover .

*Molecular weight calculated based on formula C8H7N2O.

Critical Observations

Role of the Ethynyl Group: The ethynyl substituent enhances ligand-receptor interactions via π-π stacking and hydrophobic effects, contributing to nanomolar-level potency (EC50 ~50 nM) . Unlike benzylic ethers in related compounds (e.g., 2 in ), the ethynyl group reduces oxidative metabolic liability, improving stability .

Solubility and Pharmacokinetics: The pyrido-oxazine core with ethynyl substitution achieves a balance between lipophilicity and aqueous solubility, critical for central nervous system (CNS) penetration .

Metabolic Stability Comparisons

  • Ethynyl vs. Benzylic Ethers: Early analogs with benzylic ethers (e.g., 2 in ) showed high metabolic turnover due to oxidation at the ether linkage. The ethynyl group eliminates this vulnerability, extending half-life .
  • Methyl vs. Ethynyl : Methyl-substituted analogs lack the electronic effects of the ethynyl group, leading to reduced potency and faster clearance .

Therapeutic Potential

  • mGluR5 Modulation: The ethynyl derivative’s nanomolar potency makes it a lead candidate for neurological disorders (e.g., schizophrenia, Fragile X syndrome) .

Biological Activity

6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound with the molecular formula C9H8N2OC_9H_8N_2O. This compound is part of the oxazine family and has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a pyridine ring fused to an oxazine ring with an ethynyl group at the 6-position. This unique structure contributes to its diverse biological activities.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
CAS Number2090929-24-9

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The ethynyl group allows for π-π interactions with aromatic residues in proteins, while the oxazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate enzyme or receptor activity, leading to various biological effects.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of this compound have shown efficacy against various bacterial strains in vitro.

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. A study focusing on PARP7 inhibitors highlighted a tricyclic compound containing a similar oxazine motif that demonstrated potent inhibition against lung cancer cell lines (IC50 = 0.56 nM) and acceptable bioavailability in animal models . This suggests that derivatives of this compound may also exhibit similar anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyridine and oxazine rings can significantly influence potency and selectivity against specific biological targets.

Case Study: PARP7 Inhibition

A recent study explored the structural modifications of compounds related to PARP7 inhibition. The findings indicated that specific substitutions on the oxazine ring could enhance activity against tumor cells while maintaining favorable pharmacokinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.